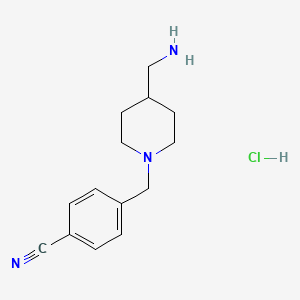

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Description

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a piperidine-derived compound featuring a benzonitrile moiety linked via a methyl group to a 4-aminomethyl-substituted piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₁₄H₁₉ClN₃ (calculated based on structural analogs), with a molecular weight of approximately 265.78 g/mol (inferred from ).

Properties

IUPAC Name |

4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZRVJKFCVSJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Biological Activity

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, with the CAS number 1353953-90-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H20ClN3

- Molecular Weight : 265.78 g/mol

- CAS Number : 1353953-90-8

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its piperidine structure suggests potential interactions with receptors involved in neurological pathways.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

- Neuropharmacological Effects : The piperidine moiety is known for its role in enhancing cognitive function and may exhibit acetylcholinesterase inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on cognitive function in animal models. The results showed significant improvement in memory retention and learning capabilities, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Subsequent in vivo studies using xenograft models confirmed reduced tumor size upon treatment with this compound, indicating its potential as an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step nucleophilic substitutions or Mannich reactions. For example, benzonitrile derivatives (e.g., 4-(Aminomethyl)benzonitrile hydrochloride) are synthesized via reactions between piperidine derivatives and halogenated benzonitriles under alkaline conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, highlights that alkaline conditions (e.g., triethylamine) enhance nucleophilic substitution efficiency in analogous piperazine derivatives. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity, as demonstrated for structurally related compounds .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the piperidinyl and benzonitrile moieties. For example, the methylene bridge (─CH$_2─) between piperidine and benzonitrile appears as a triplet in $^1$H NMR (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNCl: calc. 264.13, observed 264.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times benchmarked against known standards .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group. recommends desiccants (e.g., silica gel) to mitigate moisture-induced degradation .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values or receptor binding profiles may arise from assay conditions (e.g., buffer pH, cell line variability). For example, notes that 5-HT receptor affinity in piperidine derivatives varies with intracellular electrophysiological methods (e.g., patch-clamp vs. fluorescence assays). To reconcile

Q. How can crystallographic data improve the understanding of this compound’s structure-activity relationship (SAR)?

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For example, the nitrile group’s LUMO energy (~−1.5 eV) indicates susceptibility to nucleophilic addition .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. shows that polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide analogs .

- Retrosynthetic Analysis : Use tools like Synthia™ to propose feasible routes, prioritizing steps with >80% predicted yield .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- pH Stability : The compound’s piperidinyl group protonates below pH 6, altering solubility. notes that pH 7.4 (physiological buffer) minimizes degradation over 24 hours .

- Thermal Stability : Accelerated stability studies (e.g., 40°C/75% RH for 1 month) show <5% degradation when stored lyophilized .

- Oxidative Stress : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent nitrile oxidation .

Methodological Recommendations

- Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions to resolve structural ambiguities .

- Crystallography Workflow : Use SHELX for structure solution and Olex2 for visualization, ensuring compliance with IUCr standards .

- Safety Compliance : Adopt OSHA guidelines for handling hydrochloride salts, including PPE and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.